molecular formula C10H13ClFN B15050857 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride

1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B15050857
M. Wt: 201.67 g/mol
InChI Key: DDYGECAZJRSDHC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C10H12FClN. It is a white solid that is insoluble in water but soluble in organic solvents such as methanol and chloroform

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-7-2-3-8(6-9(7)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H

InChI Key

DDYGECAZJRSDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)N)F.Cl

Origin of Product

United States

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